

BMS-741672: A Comprehensive Technical Guide for Laboratory Use

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BMS-741672

Cat. No.: B15606829

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-741672 is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2), a G protein-coupled receptor critically involved in the migration of monocytes and macrophages to sites of inflammation.[1] The primary ligand for CCR2 is monocyte chemoattractant protein-1 (MCP-1), also known as CCL2.[2] The CCL2-CCR2 signaling axis is implicated in a variety of inflammatory and autoimmune diseases, making CCR2 a compelling therapeutic target.[1]

BMS-741672 has demonstrated high affinity for CCR2 and functional antagonism of monocyte chemotaxis, and it has been evaluated in clinical trials.[3][4] This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, and key experimental protocols for the laboratory use of **BMS-741672**.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **BMS-741672** is provided in Table 1. This data is essential for the accurate preparation of stock solutions, experimental design, and data interpretation.

Property	Value	Reference
IUPAC Name	N-((1R,2R,4S)-2-(acetylamino)-4-((isopropyl(methyl)amino)methyl)cyclohexyl)-4-((6-(trifluoromethyl)quinazolin-4-yl)amino)benzamide	N/A
Molecular Formula	C25H33F3N6O2	[3]
Molecular Weight	506.56 g/mol	[3]
CAS Number	1004757-96-3	[3]
Appearance	Crystalline solid	[2]
pKa	9.5 (tertiary amine), 4.5 (quinazoline)	[4]
Solubility	Soluble in DMSO and ethanol. Quantitative data not publicly available.	N/A
Melting Point	Not publicly available.	N/A

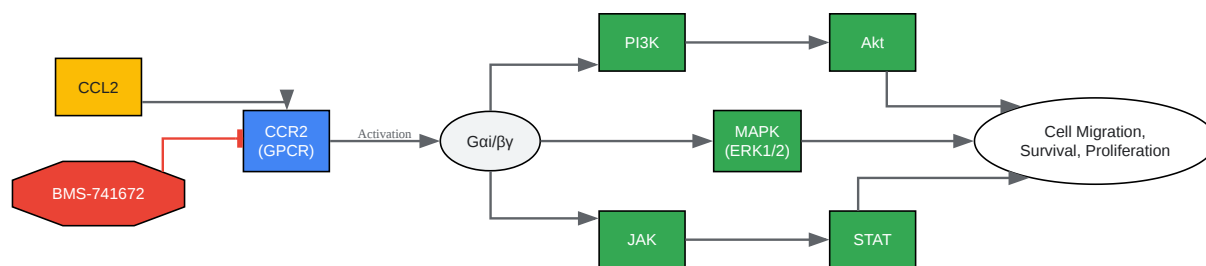
Biological Activity

BMS-741672 is a highly selective CCR2 antagonist. Its biological activity is typically characterized by its binding affinity to the CCR2 receptor and its functional inhibition of CCL2-induced cell migration. Key activity parameters are summarized in Table 2.

Parameter	Value	Species	Assay	Reference
CCR2 IC50	1.1 nM	Human	Radioligand Binding	[3]
CCR5 IC50	780 nM	Human	Radioligand Binding	[3]
Monocyte Chemotaxis IC50	0.67 nM	Human	In vitro chemotaxis	[3]
Oral Bioavailability	51%	Rat	In vivo pharmacokinetics	[3]
Half-life (t1/2)	5.1 h (IV)	Rat	In vivo pharmacokinetics	[3]
Oral Bioavailability	46%	Cynomolgus Monkey	In vivo pharmacokinetics	[3]
Half-life (t1/2)	3.2 h (IV)	Cynomolgus Monkey	In vivo pharmacokinetics	[3]

Mechanism of Action and Signaling Pathway

BMS-741672 exerts its pharmacological effects by competitively binding to CCR2, thereby preventing the binding of its cognate ligand CCL2 and subsequent receptor activation. The binding of CCL2 to CCR2, a G protein-coupled receptor, triggers a cascade of intracellular signaling events that are crucial for monocyte and macrophage chemotaxis, survival, and proliferation.[5][6] Key downstream signaling pathways inhibited by **BMS-741672** include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Mitogen-activated protein kinase (MAPK) pathway, and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[5][6][7]



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Figure 1. Simplified CCR2 signaling pathway and the inhibitory action of **BMS-741672**.

Synthesis Overview

The synthesis of **BMS-741672** is a multi-step process. A concise bulk synthesis has been reported which involves the construction of a chiral all-cis 1,2,4-triaminocyclohexane (TACH) core.^[7] This is achieved through consecutive stereocontrolled heterogeneous hydrogenations. A key step is a Curtius reaction to introduce a C-N bond. The final steps involve deprotection, N-acetylation, and an uncatalyzed S_NAr coupling with a 4-chloroquinazoline intermediate.^[7] A 12-step synthesis has been utilized to produce kilogram quantities of the compound.^[7]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of **BMS-741672**.

CCR2 Radioligand Binding Assay

This competitive binding assay determines the affinity of **BMS-741672** for the CCR2 receptor by measuring the displacement of a radiolabeled ligand.

Materials:

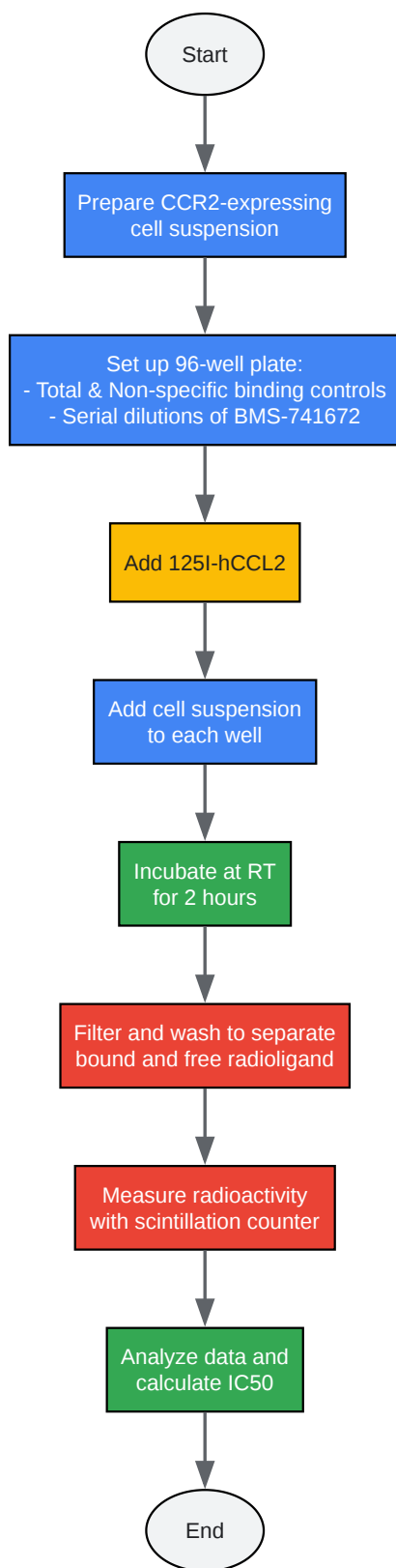
- Cells: A cell line endogenously or recombinantly expressing human CCR2, such as the murine monocyte cell line WEHI-274.1 or human peripheral blood mononuclear cells (PBMCs).^[1]

- Radioligand: 125I-labeled human CCL2 (hCCL2).
- Test Compound: **BMS-741672**.
- Assay Buffer: RPMI 1640 with 1% BSA.
- Wash Buffer: Cold PBS.
- Filtration Plate: 96-well filter plate.
- Scintillation Counter.

Methodology:

- Cell Preparation: Culture cells to the desired density. On the day of the assay, harvest and resuspend the cells in assay buffer to a concentration of 1×10^6 cells/mL.
- Assay Setup: In a 96-well plate, add the following in triplicate:
 - 25 μ L of assay buffer (for total binding) or 1 μ M unlabeled CCL2 (for non-specific binding).
 - 25 μ L of serially diluted **BMS-741672**.
 - 50 μ L of 125I-hCCL2 at a final concentration of ~ 50 pM.
 - 100 μ L of the cell suspension.
- Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.
- Filtration: Transfer the contents of the wells to a 96-well filter plate and wash with cold wash buffer to separate bound from free radioligand.
- Counting: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of **BMS-741672** by plotting the percentage of specific

binding against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.



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Figure 2. Experimental workflow for the CCR2 radioligand binding assay.

In Vitro Monocyte Chemotaxis Assay

This protocol measures the ability of **BMS-741672** to inhibit the migration of monocytic cells towards a CCL2 gradient.

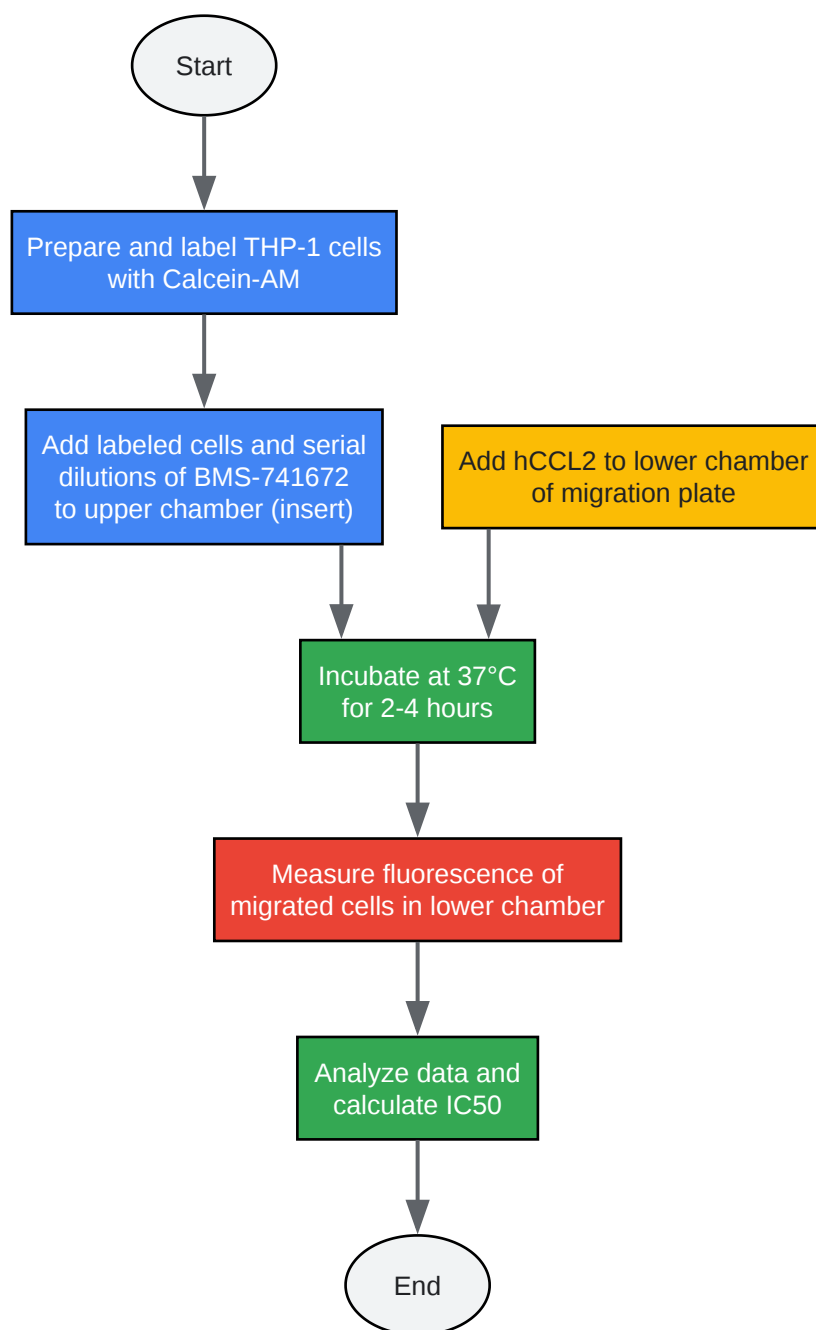
Materials:

- Cells: Human monocytic cell line THP-1 or primary human peripheral blood mononuclear cells (PBMCs).[8]
- Chemoattractant: Recombinant human CCL2 (hCCL2).
- Test Compound: **BMS-741672**.
- Assay Medium: RPMI 1640 with 0.5% BSA.
- Assay Plate: 24-well or 96-well plate with cell migration inserts (e.g., Transwell®) with a 5 µm pore size.[9]
- Detection Reagent: Calcein-AM or a similar fluorescent dye to label the cells.[9]
- Fluorescence Plate Reader.

Methodology:

- Cell Preparation: Culture THP-1 cells as per standard protocols.[8] On the day of the assay, harvest the cells and resuspend them in serum-free assay medium at a concentration of 1×10^6 cells/mL.
- Cell Labeling: Incubate the cells with Calcein-AM (typically 1-5 µM) for 30 minutes at 37°C. Wash the cells to remove excess dye and resuspend in assay medium.
- Assay Setup:

- Add assay medium containing hCCL2 (e.g., 10 ng/mL) to the lower chamber of the migration plate.
- In the upper chamber (the insert), add the Calcein-AM labeled cell suspension.
- Add serial dilutions of **BMS-741672** to the upper chamber with the cells. Include appropriate vehicle controls.
- Incubation: Incubate the plate at 37°C in a CO2 incubator for 2-4 hours to allow for cell migration.
- Detection:
 - After incubation, carefully remove the inserts.
 - Measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader.
- Data Analysis: Quantify the number of migrated cells based on the fluorescence intensity. Calculate the percentage of inhibition of chemotaxis for each concentration of **BMS-741672** and determine the IC50 value.



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Figure 3. Experimental workflow for the in vitro monocyte chemotaxis assay.

Conclusion

BMS-741672 is a valuable research tool for investigating the role of the CCL2-CCR2 signaling axis in health and disease. This guide provides essential information on its physical and chemical properties, biological activity, and detailed protocols for its characterization in a

laboratory setting. Adherence to these methodologies will facilitate reproducible and accurate experimental outcomes, contributing to a deeper understanding of CCR2 biology and the therapeutic potential of its antagonists.

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- To cite this document: BenchChem. [BMS-741672: A Comprehensive Technical Guide for Laboratory Use]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606829#physical-and-chemical-properties-of-bms-741672-for-lab-use]

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